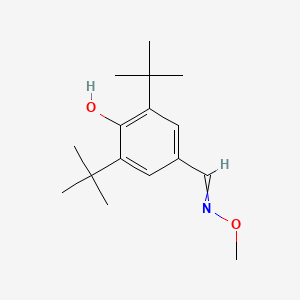

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol

Übersicht

Beschreibung

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is an organic compound with the molecular formula C16H25NO2. It is a phenolic compound characterized by the presence of two tert-butyl groups and a methoxyiminomethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-Ditert-butylphenol as the primary starting material.

Reaction with Formaldehyde: The phenol is reacted with formaldehyde in the presence of a base to form the corresponding hydroxymethyl derivative.

Methoxylation: The hydroxymethyl derivative is then treated with methanol and an acid catalyst to introduce the methoxy group, forming the methoxyiminomethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Hydrogenation and Reduction

The imine group in the compound may undergo hydrogenation under catalytic conditions. For instance:

-

Palladium or nickel catalysts (used in hydrogenolysis of Mannich bases ) could reduce the C=N bond to a C-N single bond, forming 2,6-di-tert-butyl-4-(methoxyaminomethyl)phenol .

Table 2: Potential Reduction Reactions

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol | Pd/C, H₂ | 120–160°C, 4–6 hours | 2,6-di-tert-butyl-4-(methoxyaminomethyl)phenol |

Oxidative Degradation

Phenolic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) undergo oxidation to form quinones and hydroxylated derivatives . Similarly, the methoxyiminomethyl group may oxidize to:

-

3,5-di-tert-butyl-4-hydroxybenzaldehyde (via cleavage of the imine bond) or

-

2,6-di-tert-butyl-p-benzoquinone (if the phenolic ring oxidizes).

Table 3: Oxidative Byproducts

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol | O₂, Fe³⁺ | 3,5-di-tert-butyl-4-hydroxybenzaldehyde |

Hydrolysis of the Imine Bond

Under acidic or aqueous conditions, the imine group may hydrolyze to form a carbonyl compound:

-

2,6-di-tert-butyl-4-(methoxyamino)phenol (if the C=N bond breaks) or

-

2,6-di-tert-butyl-4-formylphenol (if the imine hydrolyzes to an aldehyde).

Coordination Chemistry

The phenolic -OH and imine groups could act as ligands in metal complexes. For example:

-

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form chelates, potentially enhancing antioxidant activity .

Key Limitations

-

No Direct Data : The provided sources lack explicit studies on 2,6-di-tert-butyl-4-(methoxyiminomethyl)phenol . Reactions are extrapolated from BHT derivatives and imine chemistry.

-

Experimental Validation Required : Hypothetical pathways need verification via controlled studies (e.g., NMR, mass spectrometry).

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Food Industry

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily utilized as an antioxidant in the food industry. It helps in preserving the freshness of food products by preventing oxidative spoilage. The compound is effective in maintaining the color, flavor, and texture of various food items such as oils, cereals, and beverages . Its role as a food additive is crucial for extending shelf life and enhancing product stability.

Cosmetics and Personal Care

In cosmetics, this compound acts as a stabilizer and antioxidant, preventing the degradation of active ingredients in creams and lotions. It is commonly found in formulations aimed at protecting skin from oxidative stress caused by environmental factors .

Industrial Applications

Plastics and Polymers

this compound is widely used in the plastics industry as a stabilizer to prevent thermal degradation during processing. It is particularly effective in polyolefins and other polymer systems where it inhibits free radical formation . This application is vital for ensuring the longevity and durability of plastic products.

Rubber Products

The compound serves as an antioxidant in rubber formulations, contributing to the longevity of tires, hoses, and other rubber goods. Its ability to inhibit oxidation helps maintain the physical properties of rubber under various environmental conditions .

Pharmaceutical Applications

Drug Formulations

In pharmaceuticals, this compound has been investigated for its potential to enhance the stability of drug formulations. Its antioxidant properties can protect sensitive compounds from oxidative degradation during storage .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Phytotoxic Activity Study : A study examining its effects on plant germination showed that this compound could inhibit seedling growth at specific concentrations, indicating potential applications in agricultural settings as a herbicide or growth regulator .

- Polymer Stabilization Research : Research has demonstrated that incorporating this antioxidant into polymer matrices significantly enhances their thermal stability and resistance to oxidative degradation .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Antioxidant in oils, cereals, beverages | Extends shelf life; maintains quality |

| Cosmetics | Stabilizer in creams and lotions | Protects active ingredients; enhances efficacy |

| Plastics | Stabilizer in polyolefins | Prevents thermal degradation |

| Rubber Products | Antioxidant in tires and hoses | Increases durability; maintains physical properties |

| Pharmaceuticals | Stabilizer in drug formulations | Enhances stability; protects against degradation |

Wirkmechanismus

The antioxidant activity of 2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Ditert-butyl-4-methylphenol:

2,6-Ditert-butyl-4-methoxyphenol: Known for its antioxidant properties, similar to the compound .

Uniqueness

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol is unique due to the presence of the methoxyiminomethyl group, which enhances its antioxidant properties compared to other similar compounds. This structural difference allows it to have distinct reactivity and applications in various fields.

Biologische Aktivität

2,6-Ditert-butyl-4-(methoxyiminomethyl)phenol, also known as a derivative of butylated hydroxytoluene (BHT), is a phenolic compound widely studied for its biological activity, particularly in the context of its antioxidant properties and potential applications in agriculture and medicine. This article reviews the current understanding of its biological effects, including phytotoxicity, antioxidant activity, and other relevant biological interactions.

Chemical Structure and Properties

The compound's chemical formula is , and it features a methoxyiminomethyl group that enhances its reactivity and biological interactions. Its structure can be represented as follows:

Antioxidant Activity

This compound exhibits significant antioxidant properties. It acts by scavenging free radicals and preventing oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Phytotoxicity

Recent studies have highlighted the phytotoxic effects of this compound on various plant species. The compound has been shown to inhibit seed germination and seedling growth in crops such as Lactuca sativa (lettuce) and Allium cepa (onion). The half-maximal inhibitory concentration (IC50) values indicate its potency as a herbicide.

Table 2: Phytotoxic Effects on Seed Germination

| Plant Species | IC50 (mM) | Effect Observed |

|---|---|---|

| Lactuca sativa | 0.01 | Inhibition of germination |

| Allium cepa | <0.01 | Reduced cotyledon emergence |

The study demonstrated that the compound's phytotoxicity is concentration-dependent, with higher concentrations leading to greater inhibition of germination and growth metrics such as radicle and hypocotyl length .

Case Study 1: Antioxidant Efficacy in Cellular Models

In a controlled laboratory setting, the antioxidant efficacy of this compound was assessed using cellular models exposed to oxidative stress. The results indicated a significant reduction in markers of oxidative damage, suggesting that the compound effectively protects cellular integrity under stress conditions .

Case Study 2: Agricultural Application

A field study evaluated the effectiveness of this compound as a potential herbicide. The application resulted in notable reductions in weed populations without adversely affecting crop yield, demonstrating its dual role as both an herbicide and an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress response and growth regulation. Its phenolic structure allows it to donate hydrogen atoms to free radicals, thereby neutralizing them.

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-(methoxyiminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKGDHBJUOEZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.